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Compound of Interest

Compound Name:
5-Chloro-4-iodo-2-

methoxypyridine

CAS No.: 1227602-85-8

Cat. No.: B3033864

Get Quote

Core Identity & Structural Analysis
5-Chloro-4-iodo-2-methoxypyridine is a trisubstituted pyridine scaffold characterized by a

unique halogen hierarchy. Its value in medicinal chemistry stems from the orthogonal reactivity

of its substituents, allowing for precise, sequential functionalization—a technique known as

"iterative cross-coupling."
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Property Data

CAS Number 1227602-85-8

Molecular Formula

Molecular Weight 269.47 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO,

, EtOAc; sparingly soluble in water

Storage
-20°C, Inert atmosphere, Light-sensitive (protect

from photolysis of C-I bond)

Electronic Architecture & Substituent Effects
The molecule's reactivity is dictated by the interplay between the electron-rich methoxy group

and the electron-withdrawing halogens.

C2-Methoxy (

): Acts as a

-donor (+M effect), increasing electron density at C3 and C5. However, the inductive
withdrawal (-I) of the nitrogen atom keeps the ring generally electron-deficient compared to
benzene.

C4-Iodo (

): The "soft" halogen. The C-I bond is the weakest (

), making it the primary site for oxidative addition by transition metals (

).

C5-Chloro (

): The "hard" halogen. The C-Cl bond is stronger (
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), rendering it inert under standard conditions used to activate the C-I bond.

Synthetic Pathways
The synthesis of 5-Chloro-4-iodo-2-methoxypyridine typically avoids direct halogenation of

the parent pyridine due to poor regioselectivity. The most robust industrial route involves a

functional group interconversion (FGI) strategy starting from a nitro-pyridine precursor.

Diagram: Synthesis Workflow
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Caption: Step-wise construction of the target scaffold via nitration-reduction-diazotization

sequence.

Detailed Protocol: Sandmeyer Approach
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Note: This protocol is adapted from standard methodologies for 4-halopyridines.

Step 1: Nitration

Dissolve 5-chloro-2-methoxypyridine (1.0 eq) in conc.

at 0°C.

Dropwise add fuming

(1.5 eq) while maintaining internal temperature

.

Warm to 60°C for 2 hours. The methoxy group directs the nitro group to the para-position

(C4) relative to the nitrogen, but steric hindrance from C5-Cl may require optimization.

Critical Check: Monitor by LCMS for the consumption of starting material.

Step 2: Reduction

Suspend the nitro intermediate in EtOH/AcOH (3:1).

Add Iron powder (Fe, 5.0 eq) and reflux for 1 hour.

Filter through Celite to remove iron residues. Concentrate to yield 5-chloro-2-methoxy-4-

pyridinamine.

Step 3: Iodination (The Critical Step)

Suspend the amine (1.0 eq) in

at 0°C.

Add

(1.2 eq) aqueous solution dropwise to form the diazonium salt. Stir for 30 min at 0°C.

Add an aqueous solution of
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(2.0 eq) slowly. Expect gas evolution (

).

Warm to room temperature and stir for 2 hours.

Workup: Quench with saturated

(to remove iodine color), extract with EtOAc, and purify via flash column chromatography
(Hexane/EtOAc).

Reactivity Profile & Applications
The primary utility of this compound is its ability to undergo chemoselective cross-coupling.

Diagram: Chemoselectivity Map
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Caption: Hierarchy of reactivity.[1] C4-I reacts first under mild conditions; C5-Cl requires forcing

conditions.

Experimental Logic: Why C4-I over C5-Cl?
In Palladium-catalyzed cycles, the rate-determining step is often the oxidative addition of the

aryl halide to the

species.
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Bond Energy:

vs.

. The weaker C-I bond breaks faster.

Electronic Activation: The C4 position in pyridine is highly electron-deficient (para to

nitrogen), facilitating nucleophilic attack and oxidative addition compared to the meta-

position (C5).

Protocol: Selective Suzuki Coupling at C4

Reagents: Compound (1.0 eq), Arylboronic acid (1.1 eq),

(5 mol%),

(2.0 eq).[1]

Solvent: Dioxane/Water (4:1).[1]

Conditions: Stir at room temperature or mild heat (40°C).

Result: Exclusive coupling at C4. The C5-Cl bond remains intact for subsequent steps.

Characterization Data (Predicted)
Due to the specific substitution pattern, the NMR spectrum is distinct.
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Nucleus Signal Multiplicity
Shift (

ppm)
Assignment

1H NMR H-6 Singlet ~8.15

Proton adjacent

to Nitrogen and

Chlorine

(Deshielded).

1H NMR H-3 Singlet ~7.20

Proton between

Methoxy and

Iodine (Shielded

by OMe).

1H NMR OMe Singlet ~3.90
Methoxy group

protons.

13C NMR C-I - ~110.0

Carbon attached

to Iodine (High

field).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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